molecular formula C15H11NO5S B2597384 2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid CAS No. 747411-00-3

2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid

Cat. No.: B2597384
CAS No.: 747411-00-3
M. Wt: 317.32
InChI Key: CHERYECRDOGVEN-UHFFFAOYSA-N
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Description

2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid is a benzoic acid derivative featuring a benzoyl moiety substituted with a methylthio (-SMe) group at the para position and a nitro (-NO₂) group at the meta position relative to the benzoyl carbonyl (Fig. 1). The nitro group’s meta position to the benzoyl carbonyl and ortho to the methylthio group aligns with the structural prerequisites for nucleophilic displacement reactions, as noted in studies on analogous systems .

Properties

IUPAC Name

2-(4-methylsulfanyl-3-nitrobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S/c1-22-13-7-6-9(8-12(13)16(20)21)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHERYECRDOGVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid typically involves the nitration of 4-(methylthio)benzoic acid followed by a Friedel-Crafts acylation reaction. The nitration process introduces a nitro group into the aromatic ring, while the Friedel-Crafts acylation attaches the benzoyl group to the molecule .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylthio group can interact with thiol-containing enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or the modification of protein function .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The methylthio group in the target compound provides moderate electron donation, contrasting with stronger electron-donating groups like dimethylamino (in ) or electron-withdrawing groups like trifluoromethyl (in 8e, ). These differences influence reaction rates in displacement processes .
  • Steric Effects : Bulky substituents (e.g., dichlorophenylthio in 8d) reduce synthetic yields (40% for 8d vs. 58–73% for pyridinylthio analogs in ), while smaller groups like methylthio may favor higher yields .

Physicochemical Properties

Comparative data on melting points, purity, and spectral characteristics reveal substituent-driven trends:

Compound Melting Point (°C) HPLC Purity 1H NMR Features
This compound Not reported Not available Expected aromatic signals at δ 8.3–7.5 ppm
8d () 218–220 96.70% δ 12.92 (COOH), δ 8.36 (aromatic H)
Compound 4 () 205–206 100.00% Distinct pyridinyl signals at δ 8.5–7.5 ppm
8e () 154–156 95.40% δ 8.35 (aromatic H), δ 8.11 (CF₃-coupled H)

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., trifluoromethyl in 8e) lower melting points (154–156°C) compared to methoxy-substituted 8d (218–220°C), likely due to reduced crystal lattice stability .

Biological Activity

2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid, a compound belonging to the class of nitrobenzoic acids, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15_{15}H13_{13}N1_{1}O4_{4}S1_{1}
  • Molecular Weight: 303.33 g/mol

This compound features a methylthio group and a nitro group attached to a benzoic acid backbone, which influences its reactivity and biological interactions.

Biological Activity

1. Anticancer Properties

Research indicates that derivatives of nitrobenzoic acids, including this compound, exhibit significant anticancer activity. A study on related compounds showed that they could inhibit tumor growth and metastasis in breast cancer models when combined with chemotherapeutic agents like Paclitaxel. The mechanism involved the inhibition of EGF-induced migration and chemotaxis in cancer cells, suggesting a potential role in anti-metastatic therapies .

2. Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the nitro group is essential for its activity, as it can undergo reduction to form reactive intermediates that may induce apoptosis in cancer cells.

Case Studies

Case Study 1: In Vivo Tumor Growth Inhibition

In a study involving SCID mice xenografts, treatment with 4-methyl-3-nitro-benzoic acid (MNBA), a structural analog, demonstrated synergistic effects with Paclitaxel in inhibiting tumor growth and metastasis. This suggests that similar compounds could be developed for therapeutic use against aggressive cancers .

Case Study 2: In Vitro Migration Inhibition

Another investigation revealed that MNBA effectively inhibited the migration of breast cancer cells in vitro without affecting cell viability or cell cycle progression. This indicates a specific action on migratory pathways, making it a candidate for further development as an anti-metastatic agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key findings from various studies on similar nitrobenzoic acid derivatives:

Compound NameActivity TypeMechanism of ActionReference
4-Methyl-3-nitro-benzoic acidAnticancerInhibition of EGF-induced migration
4-Methylsulfonyl-2-nitrobenzoateAntioxidantReactive oxygen species scavenging
Methyl 4-methylsulfonyl-2-nitrobenzoateEnzyme inhibitionInhibition of phytoene desaturase

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